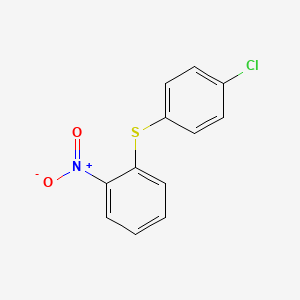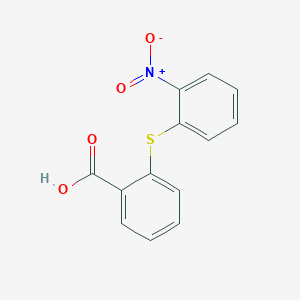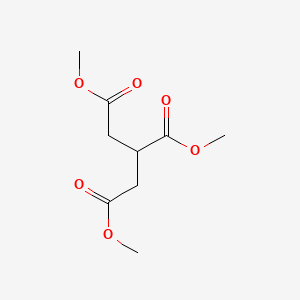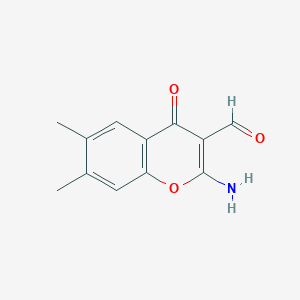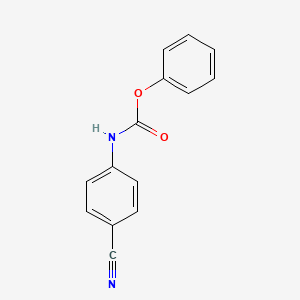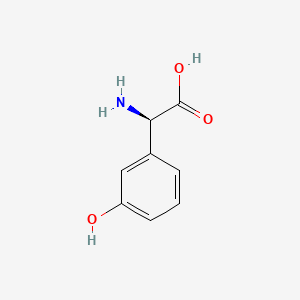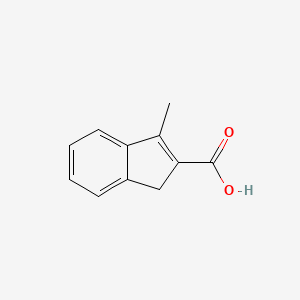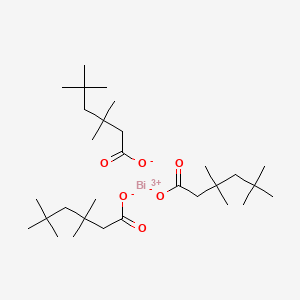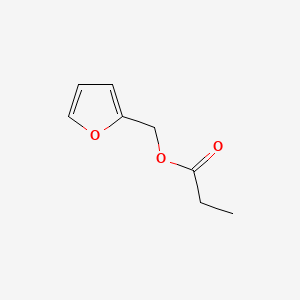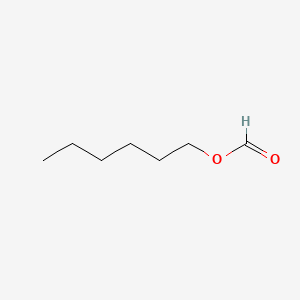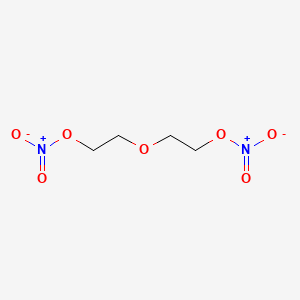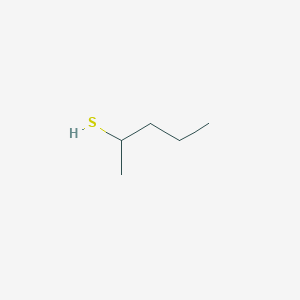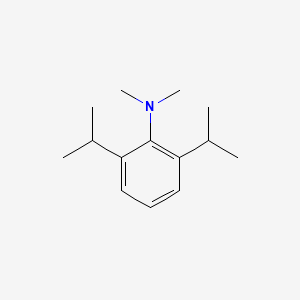
2,6-Diisopropyl-N,N-dimethylaniline
Vue d'ensemble
Description
2,6-Diisopropyl-N,N-dimethylaniline (DIDMA) is a tertiary amine . It can undergo iron-catalyzed oxidative amidation with propionaldehyde (PrCHO) to form the corresponding hindered amide .
Synthesis Analysis
Reactions of 2,6-diisopropylaniline and its 4-bromo and 4-thiocyanato derivatives with methyl iodide in dimethylformamide in the presence of potassium carbonate gave exclusively the corresponding N,N-dimethyl-substituted products . Heating of 2,6-diisopropylaniline and 2,6-diisopropyl-4-thiocyanatoaniline with methyl iodide without a solvent afforded only N-methyl derivatives .Molecular Structure Analysis
The molecular formula of 2,6-Diisopropyl-N,N-dimethylaniline is C14H23N . The average mass is 205.339 Da and the monoisotopic mass is 205.183044 Da .Chemical Reactions Analysis
2,6-Diisopropyl-N,N-dimethylaniline is used as a polymerization co-initiator in holographic photopolymer materials (HPPM) . This co-initiator effectively works upon irradiation with blue light in the presence of the dye sensitizer Fluorone which absorbs at λ 470 nm .Physical And Chemical Properties Analysis
The density of 2,6-Diisopropyl-N,N-dimethylaniline is 0.9±0.1 g/cm3 . The boiling point is 263.3±29.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 50.1±3.0 kJ/mol . The flash point is 106.8±17.2 °C . The index of refraction is 1.518 .Applications De Recherche Scientifique
Application in Holographic Photopolymer Materials
- Scientific Field: Material Science
- Summary of Application: DIDMA is used as a polymerization co-initiator in holographic photopolymer materials (HPPM). This co-initiator effectively works upon irradiation with blue light in the presence of the dye sensitizer Fluorone which absorbs at λ 470 nm .
- Methods of Application: The application involves the irradiation of DIDMA with blue light in the presence of the dye sensitizer Fluorone .
- Results or Outcomes: The efficiency of DIDMA as a co-initiator in combination with Methylene Blue as sensitizer under long-wave irradiation with red light of a He–Ne laser (λ 633 nm) was found to be low .
Application in Drug Synthesis
- Scientific Field: Pharmaceutical Chemistry
- Summary of Application: 2,6-DMA is a key starting material used in the synthesis of many classes of drugs, such as anesthetics drugs Lidocaine (Xylocaine ® ), Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, Xylazine and anti-anginal drug like Ranolazine and anti-diarrheal drug like Lidamidine .
- Methods of Application: The application involves the use of 2,6-DMA as a starting material in the synthesis of various drugs .
- Results or Outcomes: The developed UPLC method was capable to detect and quantify the impurities at lower levels, i.e., Limit of Detection (LOD) 0.007 µg mL −1 and Limit of Quantification (LOQ) 0.02 µg mL −1 .
Application in Two-Photon Initiated Polymerization
- Scientific Field: Polymer Chemistry
- Summary of Application: DIDMA may be employed as co-initiator during the two-photon initiated polymerization of a novel D-p-A-p-D type chromophore 2, 6-diisopropyl- N, N -dimethylaniline and diphenyliodoinum salt, Ph 2 I + PF 6- (PIP) .
- Methods of Application: The application involves the use of DIDMA as a co-initiator in two-photon initiated polymerization .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Application in Oxidative Amidation
- Scientific Field: Organic Chemistry
- Summary of Application: DIDMA is a tertiary amine. It can undergo iron-catalyzed oxidative amidation with propionaldehyde (PrCHO) to form the corresponding hindered amide .
- Methods of Application: The application involves the use of DIDMA in iron-catalyzed oxidative amidation with propionaldehyde .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Application in Synthesis of N-Substituted 2,6-Diisopropylanilines
- Scientific Field: Organic Chemistry
- Summary of Application: DIDMA is used in the synthesis of N-substituted 2,6-diisopropylanilines. These compounds are synthesized by reactions of 2,6-diisopropylaniline and its 4-bromo and 4-thiocyanato derivatives with methyl iodide in dimethylformamide in the presence of potassium carbonate .
- Methods of Application: The application involves the reaction of DIDMA with methyl iodide in dimethylformamide in the presence of potassium carbonate .
- Results or Outcomes: The reaction with less reactive ethyl iodide gave a mixture of N,N-diethyl- and N-ethyl-2,6-diisopropylanilines at a ratio of about 1:1 .
Application in Two-Photon Polymerization
- Scientific Field: Polymer Chemistry
- Summary of Application: DIDMA may be used as a co-initiator in two-photon polymerization .
- Methods of Application: The application involves the use of DIDMA as a co-initiator in two-photon polymerization .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Application in Synthesis of Hindered Amides
- Scientific Field: Organic Chemistry
- Summary of Application: DIDMA is a tertiary amine. It can undergo iron-catalyzed oxidative amidation with propionaldehyde (PrCHO) to form the corresponding hindered amide .
- Methods of Application: The application involves the use of DIDMA in iron-catalyzed oxidative amidation with propionaldehyde .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Application in Synthesis of N,N-Dimethyl- and N,N-Diethyl-substituted 2,6-Diisopropylanilines
- Scientific Field: Organic Chemistry
- Summary of Application: DIDMA is used in the synthesis of N,N-dimethyl- and N,N-diethyl-substituted 2,6-diisopropylanilines. These compounds are synthesized by reactions of 2,6-diisopropylaniline and its 4-bromo and 4-thiocyanato derivatives with methyl iodide in dimethylformamide in the presence of potassium carbonate .
- Methods of Application: The application involves the reaction of DIDMA with methyl iodide in dimethylformamide in the presence of potassium carbonate .
- Results or Outcomes: The reaction with less reactive ethyl iodide gave a mixture of N,N-diethyl- and N-ethyl-2,6-diisopropylanilines at a ratio of about 1:1 .
Safety And Hazards
Propriétés
IUPAC Name |
N,N-dimethyl-2,6-di(propan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-10(2)12-8-7-9-13(11(3)4)14(12)15(5)6/h7-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXIOUGHHXXLKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062703 | |
| Record name | N,N-Dimethyl-2,6-diisopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diisopropyl-N,N-dimethylaniline | |
CAS RN |
2909-77-5 | |
| Record name | N,N-Dimethyl-2,6-bis(1-methylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2909-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N,N-dimethyl-2,6-bis(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002909775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N,N-dimethyl-2,6-bis(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyl-2,6-diisopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Diisopropyl-N,N-dimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




